(5Z)-3-cyclohexyl-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-methyl-2-thioxoimidazolidin-4-one
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Overview
Description
(5Z)-3-CYCLOHEXYL-5-({4-[(3-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a fluorophenyl group, and a sulfanylideneimidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-CYCLOHEXYL-5-({4-[(3-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, starting with the preparation of the core imidazolidinone structure. This is followed by the introduction of the cyclohexyl group and the fluorophenyl group through various organic reactions, such as nucleophilic substitution and condensation reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-CYCLOHEXYL-5-({4-[(3-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazolidinone core to other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl groups or the imidazolidinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the phenyl rings or the imidazolidinone core.
Scientific Research Applications
(5Z)-3-CYCLOHEXYL-5-({4-[(3-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-3-CYCLOHEXYL-5-({4-[(3-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Ringer’s lactate solution: A mixture used for medical purposes.
Uniqueness
(5Z)-3-CYCLOHEXYL-5-({4-[(3-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C25H27FN2O3S |
---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-[[4-[(3-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C25H27FN2O3S/c1-27-21(24(29)28(25(27)32)20-9-4-3-5-10-20)14-17-11-12-22(23(15-17)30-2)31-16-18-7-6-8-19(26)13-18/h6-8,11-15,20H,3-5,9-10,16H2,1-2H3/b21-14- |
InChI Key |
UPLCMVGAZBCPCS-STZFKDTASA-N |
Isomeric SMILES |
CN1/C(=C\C2=CC(=C(C=C2)OCC3=CC(=CC=C3)F)OC)/C(=O)N(C1=S)C4CCCCC4 |
Canonical SMILES |
CN1C(=CC2=CC(=C(C=C2)OCC3=CC(=CC=C3)F)OC)C(=O)N(C1=S)C4CCCCC4 |
Origin of Product |
United States |
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